molecular formula C13H12FN3O3 B4327973 methyl 3-{[(4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate

methyl 3-{[(4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B4327973
M. Wt: 277.25 g/mol
InChI Key: WLPJAXJBRPFBJM-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "MFP" and is a member of the pyrazole family of compounds. MFP has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of MFP is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth. MFP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, MFP has been shown to inhibit the activity of protein kinase B (Akt), a signaling pathway involved in tumor growth and survival. These mechanisms of action have been extensively studied in scientific research and have provided insights into the potential applications of MFP in the treatment of various diseases.
Biochemical and Physiological Effects:
MFP has been shown to exhibit significant biochemical and physiological effects in preclinical studies. MFP has been shown to exhibit potent anti-inflammatory and anti-tumor activities in vitro and in vivo. In addition, MFP has been shown to selectively bind to cancer cells and can be used as a contrast agent for imaging studies. MFP has also been shown to exhibit low toxicity in preclinical studies, which is a significant advantage in the development of new drugs.

Advantages and Limitations for Lab Experiments

MFP has several advantages and limitations in laboratory experiments. One of the advantages of MFP is its high purity, which allows for accurate and reproducible results in experiments. In addition, MFP has low toxicity, which is an advantage in the development of new drugs. However, MFP has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. These limitations have been extensively studied in scientific research and have provided insights into the potential applications of MFP in laboratory experiments.

Future Directions

There are several future directions for the study of MFP. One of the future directions is the development of MFP as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The potential of MFP as a diagnostic tool for the detection of cancer cells is another future direction. In addition, the study of the mechanism of action of MFP and its biochemical and physiological effects can provide insights into the potential applications of MFP in various fields of scientific research. The optimization of the synthesis methods of MFP is also a future direction that can improve the yield and purity of MFP. Overall, the study of MFP is an exciting area of scientific research that has significant potential for the development of new drugs and diagnostic tools.

Scientific Research Applications

MFP has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, MFP has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. MFP has been shown to exhibit potent anti-inflammatory and anti-tumor activities in preclinical studies. In addition, MFP has also been studied for its potential as a diagnostic tool for the detection of cancer cells. MFP has been shown to selectively bind to cancer cells and can be used as a contrast agent for imaging studies.

properties

IUPAC Name

methyl 5-[(4-fluorophenyl)carbamoyl]-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3/c1-17-11(13(19)20-2)7-10(16-17)12(18)15-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPJAXJBRPFBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-5-carboxylic acid, 3-[[(4-fluorophenyl)amino]carbonyl]-1-methyl-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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